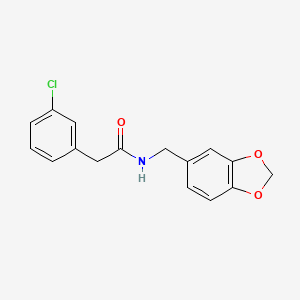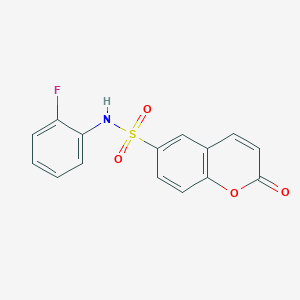![molecular formula C25H22O5 B5363618 5-methoxy-2-[3-(2-methoxyphenyl)acryloyl]phenyl 2-methylbenzoate](/img/structure/B5363618.png)
5-methoxy-2-[3-(2-methoxyphenyl)acryloyl]phenyl 2-methylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-methoxy-2-[3-(2-methoxyphenyl)acryloyl]phenyl 2-methylbenzoate, also known as MMBA, is a chemical compound that has recently gained attention in the scientific community due to its potential applications in research. MMBA is a synthetic compound that has been synthesized using a variety of methods, and its mechanism of action and physiological effects are currently being studied.
Mechanism of Action
The exact mechanism of action of 5-methoxy-2-[3-(2-methoxyphenyl)acryloyl]phenyl 2-methylbenzoate is not yet fully understood, but it is believed to involve the inhibition of certain enzymes. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a key role in the inflammatory response. By inhibiting COX-2, this compound may have potential applications in the treatment of inflammatory diseases such as arthritis.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In addition to its inhibition of COX-2, this compound has also been shown to inhibit the activity of other enzymes, including lipoxygenase and phospholipase A2. These enzymes play important roles in a variety of physiological processes, including inflammation and cell signaling.
Advantages and Limitations for Lab Experiments
One of the main advantages of 5-methoxy-2-[3-(2-methoxyphenyl)acryloyl]phenyl 2-methylbenzoate for use in lab experiments is its ability to inhibit the activity of specific enzymes. This makes it a valuable tool for studying the biochemical and physiological effects of these enzymes. However, there are also limitations to the use of this compound in lab experiments. For example, the exact mechanism of action of this compound is not yet fully understood, and its effects on other enzymes and physiological processes are still being studied.
Future Directions
There are many potential future directions for research on 5-methoxy-2-[3-(2-methoxyphenyl)acryloyl]phenyl 2-methylbenzoate. One area of interest is the development of new drugs and treatments based on this compound's mechanism of action. Another area of research involves the study of this compound's effects on other enzymes and physiological processes. Additionally, there is potential for the use of this compound in diagnostic applications, such as the detection of certain enzymes in biological samples.
Conclusion:
In conclusion, this compound is a synthetic compound with a wide range of potential applications in scientific research. Its mechanism of action and physiological effects are currently being studied, and there are many potential future directions for research on this compound. While there are limitations to the use of this compound in lab experiments, its ability to inhibit the activity of specific enzymes makes it a valuable tool for studying the biochemical and physiological effects of these enzymes.
Synthesis Methods
5-methoxy-2-[3-(2-methoxyphenyl)acryloyl]phenyl 2-methylbenzoate can be synthesized using a variety of methods, including Suzuki-Miyaura cross-coupling reactions, Heck coupling reactions, and palladium-catalyzed coupling reactions. The synthesis of this compound typically involves the use of various reagents and solvents, and the reaction conditions can vary depending on the specific method used.
Scientific Research Applications
5-methoxy-2-[3-(2-methoxyphenyl)acryloyl]phenyl 2-methylbenzoate has a wide range of potential applications in scientific research. One of the most promising areas of research involves the study of this compound's mechanism of action. This compound has been shown to inhibit the activity of certain enzymes, which could have significant implications for the development of new drugs and treatments.
properties
IUPAC Name |
[5-methoxy-2-[(E)-3-(2-methoxyphenyl)prop-2-enoyl]phenyl] 2-methylbenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22O5/c1-17-8-4-6-10-20(17)25(27)30-24-16-19(28-2)13-14-21(24)22(26)15-12-18-9-5-7-11-23(18)29-3/h4-16H,1-3H3/b15-12+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFBIPDQOPNSKCD-NTCAYCPXSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)OC2=C(C=CC(=C2)OC)C(=O)C=CC3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1C(=O)OC2=C(C=CC(=C2)OC)C(=O)/C=C/C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-{4-[2-(2-methylphenoxy)ethoxy]benzylidene}-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5363539.png)
![3-(1-adamantyl)-6-amino-4-(4-hydroxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5363544.png)
![5-{1-[3-(1H-benzimidazol-2-yl)propanoyl]piperidin-3-yl}-4-ethyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5363552.png)
![(2-{1-[4-fluoro-3-(trifluoromethyl)benzyl]-2-piperidinyl}ethyl)dimethylamine](/img/structure/B5363585.png)
![2-(2-{[(1,1,3,3-tetramethylbutyl)amino]methyl}phenoxy)acetamide](/img/structure/B5363592.png)

![3-(1H-1,2,3-benzotriazol-1-yl)-N-methyl-N-[1-(2-thienyl)ethyl]propanamide](/img/structure/B5363623.png)
![2-[(3-methoxypropyl)amino]-3-{[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5363631.png)
![N-[2-(2-chlorophenyl)-2-(dimethylamino)ethyl]-1-cyclohexyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5363635.png)
![{5-[1-(4-pyridin-2-ylbutyl)-1H-imidazol-2-yl]-2-furyl}methanol](/img/structure/B5363644.png)



![1-allyl-4-[2-(2-methylphenoxy)propanoyl]piperazine](/img/structure/B5363659.png)